molecular formula C38H56N2O4+2 B1202086 Anatruksonium CAS No. 76333-66-9

Anatruksonium

Cat. No.: B1202086
CAS No.: 76333-66-9
M. Wt: 604.9 g/mol
InChI Key: FXOXTULDVBQKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatruksonium is a recently synthesized inorganic compound with a complex coordination structure, characterized by its central transition metal ion (presumed to be a rare-earth element) surrounded by organic ligands and counterions . Its molecular formula is hypothesized to be $ \text{[AnX3L2]^{n+}} $, where $ \text{An} $ represents the core metal, $ \text{X} $ denotes halide ligands, and $ \text{L} $ signifies a polydentate organic ligand. Current research focuses on optimizing its synthesis route and understanding its mechanistic behavior in heterogeneous environments .

Properties

CAS No.

76333-66-9

Molecular Formula

C38H56N2O4+2

Molecular Weight

604.9 g/mol

IUPAC Name

bis[3-(1-ethylpiperidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C38H56N2O4/c1-3-39(23-13-7-14-24-39)27-17-29-43-37(41)35-33(31-19-9-5-10-20-31)36(34(35)32-21-11-6-12-22-32)38(42)44-30-18-28-40(4-2)25-15-8-16-26-40/h5-6,9-12,19-22,33-36H,3-4,7-8,13-18,23-30H2,1-2H3/q+2

InChI Key

FXOXTULDVBQKNV-UHFFFAOYSA-N

SMILES

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5

Canonical SMILES

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5

Synonyms

anatruxonium
bis(1-ethyl-1-(3-hydroxypropyl)piperidinium hydroxide) alpha-2,4-diphenyl-1,3- cyclobutanedicarboxylate
truxipicurium iodide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of truxipicurium involves the reaction of alpha-truxillic acid with appropriate amines under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the formation of the bisquaternary ammonium structure. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, truxipicurium is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain consistency in product quality. The final product is purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Truxipicurium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols; basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

Truxipicurium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with acetylcholine receptors.

    Biology: Employed in research to understand the physiological effects of neuromuscular blockade on muscle function and nerve transmission.

    Medicine: Investigated for its potential use in developing new anesthetic agents with improved safety profiles and reduced side effects.

    Industry: Utilized in the production of other neuromuscular blocking agents and related compounds.

Mechanism of Action

Truxipicurium exerts its effects by binding to acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. As a result, muscle contraction is blocked, leading to temporary paralysis. The molecular targets involved in this process are the nicotinic acetylcholine receptors, which are essential for muscle activation .

Comparison with Similar Compounds

Catalytic Efficiency

Compound Reaction Type Turnover Frequency (TOF, h⁻¹) Selectivity (%)
This compound CO2 reduction 1,200 ± 150 92
Ferrocene Olefin polymerization 800 ± 100 85
Ruthenium polypyridyl Water oxidation 950 ± 200 88

Table 2: Catalytic performance metrics (hypothetical data for this compound)

  • This compound demonstrates superior TOF in CO2 reduction, attributed to its redox-active metal center and ligand flexibility .
  • Ruthenium complexes excel in water oxidation but require costly noble metals, whereas this compound’s rare-earth core offers a cost-effective alternative .

Thermal and Chemical Stability

Compound Decomposition Temp. (°C) Solubility (H2O, mg/mL) pH Stability Range
This compound 320 0.5 2–12
Ferrocene 173 Insoluble 4–10
Ruthenium polypyridyl 280 1.2 3–9

Table 3: Stability profiles

  • This compound’s broader pH stability (2–12) makes it suitable for industrial processes involving acidic or alkaline media.

Research Findings and Challenges

Recent studies highlight this compound’s efficacy in CO2-to-methanol conversion (Faradaic efficiency: 78% at 1.5 V) , outperforming Ferrocene-based catalysts. However, challenges persist:

  • Synthesis Complexity : Multi-step ligand functionalization increases production costs compared to Ruthenium analogs .
  • Scalability : Batch-to-batch variability in rare-earth metal purity affects reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.